molecular formula C14H6Cl2F3N3OS2 B2775448 N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline CAS No. 306979-52-2

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline

Cat. No.: B2775448
CAS No.: 306979-52-2
M. Wt: 424.24
InChI Key: JDHVJSPITCXPQM-BKUYFWCQSA-N
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Description

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline is a useful research compound. Its molecular formula is C14H6Cl2F3N3OS2 and its molecular weight is 424.24. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F3N3OS2/c15-8-5-7(14(17,18)19)6-20-12(8)23-10-4-2-1-3-9(10)21-13-11(16)22-25-24-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHVJSPITCXPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C2C(=NSS2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the following molecular formula:

C14H6Cl2F3N3OS2C_{14}H_{6}Cl_{2}F_{3}N_{3}O_{S}^{2}

Its structure includes a dithiazole moiety, which is known for its reactivity and biological activity. The presence of chlorine and trifluoromethyl groups enhances its pharmacological properties.

1. Antitumor Activity

Recent studies have indicated that derivatives of dithiazoles exhibit antitumor properties . For example, a related compound was shown to inhibit the growth of cancer cells by interfering with cellular processes critical for proliferation. The mechanism may involve the inactivation of specific amino acid transporters such as ASCT2, which are essential for tumor metabolism .

2. Melanin Synthesis Inhibition

A notable discovery is the compound's ability to inhibit melanin synthesis. In a chemical genomic screen using Xenopus laevis embryos, it was found that certain dithiazole derivatives led to severe pigment loss at concentrations lower than 10 μM. This effect was reversible and did not impact the survival or differentiation of melanophores or retinal pigment epithelium (RPE) cells, suggesting a targeted mechanism that avoids broader cytotoxicity .

3. Antibacterial and Antifungal Properties

Historically, compounds in this class have been evaluated for their antibacterial and antifungal activities. These studies have shown promising results against various pathogens, indicating their potential use as agrochemicals or therapeutic agents .

Case Study 1: Xenopus laevis Model

In an experimental setup involving Xenopus laevis , researchers administered varying concentrations of the compound to observe effects on pigmentation. Results showed that at doses exceeding 40 μM, toxicity was observed; however, significant pigmentation changes occurred at much lower concentrations (<10 μM). This study highlighted the compound's potential as a reversible inhibitor of melanin synthesis .

Case Study 2: Cancer Cell Lines

In vitro studies on human cancer cell lines demonstrated that the compound could effectively reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected included those related to glutamine metabolism, underscoring the importance of amino acid transporters in cancer cell survival .

Data Summary

Activity TypeObserved EffectConcentration RangeReference
AntitumorInhibition of cancer cell growthVaries
Melanin SynthesisSevere pigment loss<10 μM
AntibacterialEffective against various pathogensVaries
AntifungalInhibition of fungal growthVaries

Q & A

Q. What are the optimized synthetic conditions for preparing N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinyl derivatives?

Methodological Answer: The synthesis involves reacting 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) with substituted aminopyridines in dichloromethane (DCM) at room temperature. Key parameters include:

  • Molar ratio : 1:1 stoichiometry of Appel salt to aminopyridine.
  • Base selection : Trialkylamines (e.g., Et₃N or Hünig’s base) are optimal for 3- and 4-aminopyridines, while 2-aminopyridines are less base-sensitive.
  • Reaction time : 1 hour for initial mixing, followed by 2 hours after base addition.
  • Purification : Flash column chromatography (silica gel, petroleum ether/ethyl acetate gradient) yields pure products (Table 2, ).
  • Yield variation : Substituents on the pyridine ring influence yields (e.g., electron-withdrawing groups like nitro reduce yields to ~14%) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: Characterization employs:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing dithiazole ring signals (δ ~160-170 ppm for C=S) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Validates empirical formulas with ≤0.4% deviation .
  • X-ray crystallography (for analogs): Used in related compounds to resolve bond lengths and angles (e.g., pyridyl-dithiazole interactions) .

Q. What factors influence the compound’s stability during storage and handling?

Methodological Answer: Stability is affected by:

  • Solvent choice : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the dithiazole ring .
  • Light and temperature : Store in dark, anhydrous conditions at –20°C to minimize decomposition.
  • Acidic/basic environments : The dithiazolium intermediate is sensitive to pH; neutral conditions are preferred during synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the base-dependent reactivity of aminopyridines with Appel salt?

Methodological Answer: The reaction proceeds via:

Nucleophilic attack : The pyridylamine’s amino group attacks the electrophilic sulfur in Appel salt, forming a dithiazolium intermediate.

Base-mediated elimination : Bases (e.g., Et₃N) deprotonate the intermediate, facilitating HCl elimination. For 2-aminopyridines, coordination between the pyridyl nitrogen and dithiazole sulfur stabilizes the transition state, reducing base sensitivity .

Electronic effects : Electron-rich pyridines (e.g., methoxy-substituted) enhance reactivity, while electron-deficient systems (e.g., nitro-substituted) slow the process .

Q. How do substituents on the pyridine ring affect reaction efficiency and product stability?

Methodological Answer:

  • Steric effects : Bulky substituents (e.g., 3,5-dichloro) reduce yields by hindering nucleophilic attack (Table 2, ).
  • Electronic effects : Electron-withdrawing groups (e.g., –NO₂) lower the aminopyridine’s nucleophilicity, decreasing reaction rates. Conversely, electron-donating groups (e.g., –OMe) improve yields .
  • Stability trends : Electron-deficient products (e.g., nitro derivatives) are prone to decomposition, requiring immediate isolation and cold storage .

Q. What analytical challenges arise in assessing purity and byproduct formation?

Methodological Answer:

  • Byproduct identification : Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% formic acid) to detect minor impurities. Common byproducts include hydrolyzed dithiazole rings or dimerized species .
  • Chromatographic overlap : Similar polarities of main product and byproducts necessitate optimized TLC (silica, hexane/EtOAc 7:3) or UPLC with PDA detection .
  • Quantitative analysis : ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) quantifies purity when chromatographic methods fail .

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